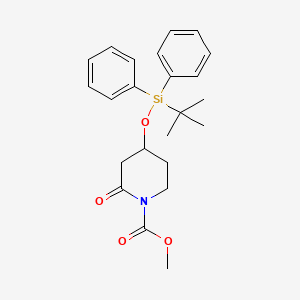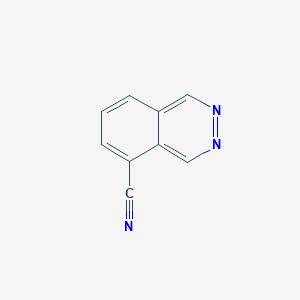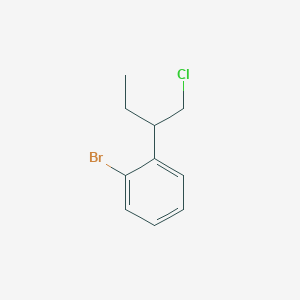
1-(3-Nitropyridin-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitro-4-pyridinyl)ethanamine , is a chemical compound with the molecular formula C₇H₈N₂O₂. It consists of a pyridine ring substituted with a nitro group (NO₂) at the 3-position and an amino group (NH₂) at the ethyl side chain. The compound’s systematic name reflects its structure: it is an amine derivative of 3-nitropyridine.
Méthodes De Préparation
The synthetic routes to prepare 1-(3-Nitropyridin-4-yl)ethanamine involve the following steps:
Nitration of Pyridine: The starting material is pyridine, which undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction introduces the nitro group at the 3-position of the pyridine ring.
Reduction of Nitro Group: The resulting 3-nitropyridine is then reduced to the corresponding amine using a reducing agent (e.g., hydrogen gas over a metal catalyst). This step replaces the nitro group with an amino group, yielding this compound.
Analyse Des Réactions Chimiques
1-(3-Nitropyridin-4-yl)ethanamine can participate in various chemical reactions:
Reduction: The nitro group can be selectively reduced to an amino group using hydrogenation or other reducing agents.
Acid-Base Reactions: The compound can act as a weak base due to the amino group.
Common reagents include reducing agents (such as palladium on carbon), acids, and bases. Major products depend on the specific reaction conditions and substituents introduced.
Applications De Recherche Scientifique
1-(3-Nitropyridin-4-yl)ethanamine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of other compounds.
Biological Studies: Scientists investigate its interactions with biological targets.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further research is needed to elucidate its precise molecular targets and pathways.
Comparaison Avec Des Composés Similaires
While 1-(3-Nitropyridin-4-yl)ethanamine is unique due to its specific substitution pattern, similar compounds include other pyridine derivatives with amino or nitro groups.
Propriétés
Formule moléculaire |
C7H9N3O2 |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
1-(3-nitropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H9N3O2/c1-5(8)6-2-3-9-4-7(6)10(11)12/h2-5H,8H2,1H3 |
Clé InChI |
XIWJOYFSQPVCHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=NC=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13148208.png)


![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![9,10-Anthracenedione, 1,5-bis[(6-hydroxyhexyl)thio]-](/img/structure/B13148225.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)



